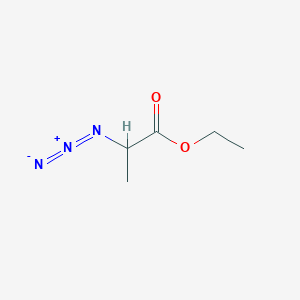
Chrome antimony titanium buff rutile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chrome antimony titanium buff rutile: is an inorganic pigment known for its unique properties and applications. It is a complex compound consisting of titanium (IV) oxide, chromium (III) oxide, and antimony oxide, which are homogeneously and ionically interdiffused to form a crystalline matrix of rutile . This pigment is recognized for its high lightfastness, heat resistance, and chemical resistance, making it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrome antimony titanium buff rutile is produced through high-temperature calcination. The process involves heating titanium (IV) oxide, chromium (III) oxide, and antimony oxide at elevated temperatures, allowing these oxides to interdiffuse and form a stable crystalline structure . The reaction conditions typically include temperatures around 800°C to 1000°C .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale calcination furnaces. The raw materials are mixed in precise proportions and subjected to controlled heating to ensure uniformity and consistency in the final product . The resulting pigment is then milled to achieve the desired particle size and distribution.
Chemical Reactions Analysis
Types of Reactions: Chrome antimony titanium buff rutile primarily undergoes reactions typical of inorganic pigments, such as:
Oxidation: The compound is stable under oxidative conditions due to its high oxidation state.
Reduction: It is resistant to reduction, maintaining its structural integrity.
Substitution: The rutile structure allows for partial substitution of titanium ions with chromium and antimony ions.
Common Reagents and Conditions: The compound is stable under a wide range of chemical conditions, including acidic and alkaline environments. It does not readily react with common reagents, making it suitable for applications requiring chemical stability .
Major Products Formed: The primary product formed from the synthesis of this compound is the pigment itself, which exhibits a reddish-yellow to brown color depending on the specific composition and processing conditions .
Scientific Research Applications
Chemistry: In chemistry, chrome antimony titanium buff rutile is used as a pigment in various coatings and paints due to its excellent lightfastness and weather resistance .
Biology and Medicine: While its applications in biology and medicine are limited, the compound’s non-toxic nature makes it suitable for use in environments where safety and environmental impact are concerns .
Industry: The pigment is widely used in the plastics industry, including in the production of engineering plastics, powder coatings, and printing inks.
Mechanism of Action
The mechanism by which chrome antimony titanium buff rutile exerts its effects is primarily physical. The compound’s crystalline structure provides opacity and color stability, while its chemical inertness ensures durability under various environmental conditions . The molecular targets and pathways involved are related to its interaction with light and resistance to chemical degradation.
Comparison with Similar Compounds
Chrome Yellow: Another chromium-based pigment, but with different chemical properties and applications.
Titanium Dioxide: A widely used white pigment with similar stability but different color properties.
Antimony Trioxide: Used as a flame retardant, with different applications compared to chrome antimony titanium buff rutile.
Uniqueness: this compound stands out due to its unique combination of properties, including high lightfastness, heat resistance, and chemical stability. Its ability to provide a reddish-yellow to brown color makes it distinct from other pigments .
Properties
CAS No. |
68186-90-3 |
|---|---|
Molecular Weight |
0 |
Synonyms |
Chrome antimony titanium buff rutile; CI PIGMENT BROWN; Brown 24; C.I. Pigment Brown 24; CHROME ANTIMONY TITANIUM BUFF; chrome rutile yellow; Rutil, substituiert Anorganische Buntpigmente (synthetische Mineralien), chemisch und thermisch stabil; Pigment bro |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid](/img/structure/B1168431.png)

